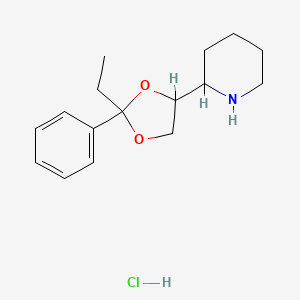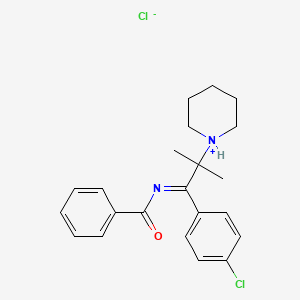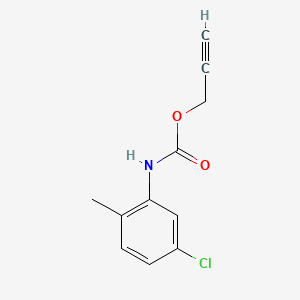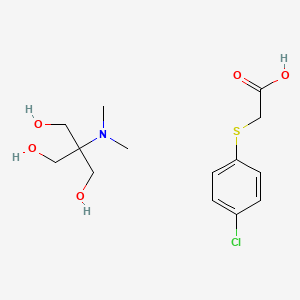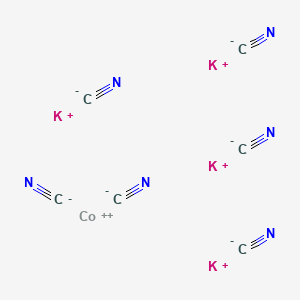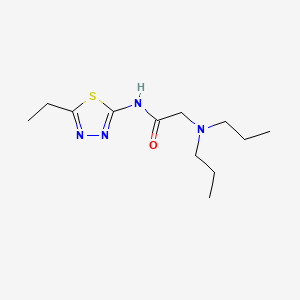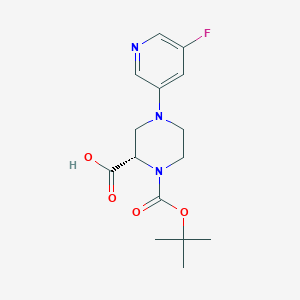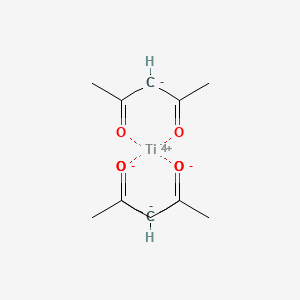
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3. It is known for its unique structure, which includes an amino group, a butoxy group, and a benzoyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves the following steps:
Formation of the Benzoyl Group: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with a suitable reagent to form the benzoyl group.
Attachment of the Oxyethyl Group: The benzoyl group is then reacted with 2-chloroethanol under basic conditions to form the oxyethyl intermediate.
Formation of the Diethylazanium Group: The final step involves the reaction of the oxyethyl intermediate with diethylamine in the presence of hydrochloric acid to form the diethylazanium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically includes:
Reactor Setup: Automated reactors with precise temperature and pressure control.
Reagent Addition: Sequential addition of reagents with continuous monitoring.
Purification: Purification of the final product using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The amino group and the benzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-amino-3-butoxybenzoyl)oxyethyl-diethylazanium;chloride
- 2-(3-amino-4-methoxybenzoyl)oxyethyl-diethylazanium;chloride
- 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
Uniqueness
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
35288-47-2 |
|---|---|
Formule moléculaire |
C17H29ClN2O3 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
Clé InChI |
BQGDZHDSPHYNHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
